N,N-ジエチル-2-イソチオシアナトエタンアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

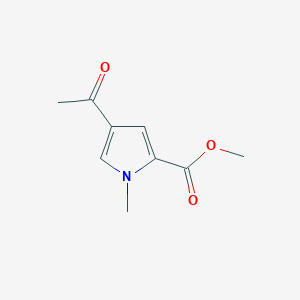

N,N-diethyl-2-isothiocyanatoethanamine is a compound that is related to the chemistry of isothiocyanates, which are organic compounds containing the isothiocyanate group (-N=C=S). These compounds are known for their reactivity and have been studied in various contexts, including their interactions with organometallic compounds and their role in the synthesis of complex molecules such as heterocycles .

Synthesis Analysis

The synthesis of N,N-diethyl-2-isothiocyanatoethanamine and related compounds involves the reaction of isothiocyanates with organometallic compounds. For example, the stepwise addition of isothiocyanates to N-trimethylstannyl(diphenylmethylene)amine results in the formation of consecutive insertion products . Similarly, the synthesis of N-isothiocyanates has been achieved through various methods, including the rearrangement of carbamoyl azides, ring opening of heterocycles, and thermolysis of hydrazine derivatives .

Molecular Structure Analysis

The molecular structure of compounds containing the isothiocyanate group can be complex. For instance, the crystal and molecular structure of a nickel(II) complex with a related ligand, diisothiocyanato-[NN-bis-(2-diethylaminoethyl)-2-diphenylarsinoethylamine-NNN], has been determined using X-ray diffraction methods. This complex exhibits a five-coordinate geometry around the nickel atom, indicative of the potential for complex geometries in compounds with isothiocyanate-related ligands .

Chemical Reactions Analysis

Isothiocyanates are known to participate in a variety of chemical reactions. They can react with organometallic compounds, such as N-trimethylsilyl(diphenylmethylene)amine, leading to the selective cleavage of the Si–N bond and the formation of insertion products. These products can further undergo [4+2] cycloadditions with isocyanates to yield triazinones . The reactivity of N-isothiocyanates includes their propensity to dimerize due to their amphoteric character, but this reactivity can be controlled through the use of masked precursors .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N,N-diethyl-2-isothiocyanatoethanamine are not detailed in the provided papers, the properties of isothiocyanates and related compounds can be inferred. Isothiocyanates are generally reactive intermediates, and their properties can be manipulated through the use of different substituents and reaction conditions. The reactivity and the ability to form stable complexes with metals, as seen in the nickel(II) complex, suggest that these compounds can exhibit a range of physical and chemical behaviors depending on their environment and the ligands attached to them .

科学的研究の応用

チオアミドの化学合成

チオアミド官能基を有する化合物は、有機合成において重要な役割を果たし、重要な構成ブロックとしての役割を果たします。 チオアミドは、生物分子中のアミド官能基を模倣し、生物活性を維持または向上させることができるため、医薬品化学および創薬においても重要です .

抗菌剤

本化合物と類似の構造を有するスルホンアミドは、医薬品的に重要な化合物のクラスとして知られており、抗菌剤として広く使用されています . 新しいN,N-ジエチルアミドを有するスルホンアミドの一連が合成され、抗菌剤として顕著な効力を示しました .

ハイドロゲル

多くの吸着性ハイドロゲルが開発され、報告されています。これらのハイドロゲルは、N,N-ジメチルアクリルアミド(DMAA)系ハイドロゲルで構成されており、再利用性、合成の容易さ、および処理の容易さにより、多くの注目を集めています . DMAAハイドロゲルは、自己修復材料や優れた機械的特性を有する材料にも適しています .

特性

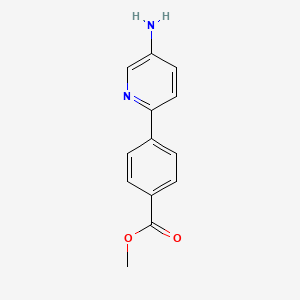

IUPAC Name |

N,N-diethyl-2-isothiocyanatoethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-3-9(4-2)6-5-8-7-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASJRIHCUCYPGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

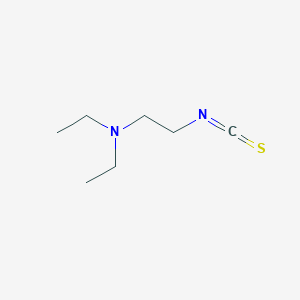

CCN(CC)CCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378205 |

Source

|

| Record name | N,N-diethyl-2-isothiocyanatoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32813-52-8 |

Source

|

| Record name | N,N-diethyl-2-isothiocyanatoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl(2-isothiocyanatoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)